2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione
Description
2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a phenyl group at position 2, connected via an ethyl linker to an isoindoline-1,3-dione moiety. This structure combines aromatic and heterocyclic systems, which are often associated with diverse biological activities, including enzyme inhibition and antitumor effects. The molecular formula is C20H14N4O2S, with a molecular weight of 374.41 g/mol.
Properties
IUPAC Name |
2-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c25-18-15-8-4-5-9-16(15)19(26)23(18)11-10-14-12-27-20-21-17(22-24(14)20)13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOLMBKRPBJCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then subjected to further reactions to introduce the thiazolo[3,2-b][1,2,4]triazole moiety. The final step involves the alkylation of the thiazole ring with an ethyl group to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient reaction conditions, and scalable purification techniques. For instance, the use of SiO2-tpy-Nb as a catalyst in the condensation reaction has been reported to achieve moderate to excellent yields (41–93%) under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like IPA: H2O, and catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions that can include condensation reactions between thiazole derivatives and isoindoline compounds. The synthetic pathways often utilize reagents such as mercapto-triazoles and α-halogenocarbonyls under acidic conditions to yield the desired heterocycles. The synthesis process is crucial as it influences the biological activity and efficacy of the resultant compounds .
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole , including the target compound, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that thiazolo-triazole derivatives demonstrated potent activity against glioma cells, suggesting their potential as anti-glioma agents .
Anti-inflammatory and Analgesic Effects
The compound also exhibits anti-inflammatory and analgesic activities. Thiazolo[3,2-b][1,2,4]triazole derivatives have been characterized for their ability to reduce inflammation markers and pain responses in preclinical models. This makes them promising candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives against a range of pathogens. These compounds have shown higher potency compared to traditional antibiotics like ampicillin and streptomycin. Their mechanism often involves inhibition of bacterial topoisomerases, leading to bacterial cell death .
Case Study 1: Anticancer Evaluation
In a recent study focusing on fused bicyclic triazoles, researchers synthesized a series of thiazolo-triazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against glioma cells. The study concluded that further structural optimization could lead to more effective anticancer agents .
Case Study 2: Anti-inflammatory Activity
Another investigation explored the anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives in an animal model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling when treated with these compounds compared to controls. This suggests their utility in developing therapies for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of isoindoline-1,3-dione derivatives and thiazolo-triazole-containing molecules:
Isoindoline-1,3-dione Derivatives with Acryloyl Substituents () Example: 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, C25H16N2O3, 392.41 g/mol). Comparison: Unlike the target compound’s thiazolo-triazole-ethyl linker, these derivatives feature acryloylphenyl groups with substituents like indole or chlorophenyl.
Thiazolo-Triazole Derivatives ()
- Example : 2-[(5Z)-5-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate (C21H16N4O4S , 420.44 g/mol).
- Comparison : This compound shares the thiazolo[3,2-b][1,2,4]triazole core but replaces the isoindoline-1,3-dione with an indolylidene-acetate group. The presence of an ester moiety may enhance solubility compared to the target compound’s hydrophobic isoindoline ring .
Phthalazine-Isoindoline Hybrids ()
- Example : 2-[4-(7-Oxo-7H-6,6a,12-triaza-benzo[a]anthracen-5-yl)-phenyl]-isoindole-1,3-dione (Compound 13, C22H14N4O3 , 382.37 g/mol).
- Comparison : These analogs integrate phthalazine or benzoimidazo-phthalazine systems instead of thiazolo-triazole. The extended planar structure may improve DNA intercalation, a mechanism common in antitumor agents, whereas the target compound’s ethyl linker could confer conformational flexibility .
Physicochemical Properties
*Estimated using fragment-based methods. The target compound’s logP suggests moderate lipophilicity, balancing membrane permeability and solubility .
Biological Activity
The compound 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the condensation of mercapto-triazoles with α-halogenocarbonyl compounds under acidic conditions. The target compound can be synthesized through a multi-step process that includes the formation of the thiazolo[3,2-b][1,2,4]triazole scaffold followed by alkylation to introduce the isoindoline moiety. The general synthetic route has been outlined in various studies .
Biological Activity Overview
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit a variety of biological activities including:
- Antimicrobial : These compounds have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi with promising results .
- Anticancer : Several studies have demonstrated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro evaluations revealed that these compounds can induce apoptosis in cancer cell lines through various mechanisms .
- Anti-inflammatory and Analgesic : The anti-inflammatory properties are attributed to the ability to inhibit specific inflammatory pathways. Some derivatives have been shown to reduce edema in animal models .
- Anticonvulsant : Certain thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their anticonvulsant activity using established models such as the maximal electroshock test .
Antimicrobial Activity
A study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their antimicrobial efficacy. The results indicated that some compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 0.008 | Streptococcus pneumoniae |
| Compound 2 | 0.03 | Staphylococcus aureus |
| Compound 3 | 0.06 | Escherichia coli |
These findings suggest a promising avenue for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that specific derivatives can inhibit cancer cell proliferation significantly. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
The mechanism appears to involve cell cycle arrest and induction of apoptosis via mitochondrial pathways .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential was assessed using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups:
| Treatment | Edema Reduction (%) |
|---|---|
| Thiazolo Derivative A | 60% |
| Thiazolo Derivative B | 45% |
This suggests that these compounds may serve as effective anti-inflammatory agents .
Anticonvulsant Evaluation
In anticonvulsant studies using the maximal electroshock test and pentylenetetrazole model:
| Compound | Protection (%) |
|---|---|
| Compound A | 80% |
| Compound B | 75% |
These results indicate significant anticonvulsant activity with minimal neurotoxicity observed in preliminary tests .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. A Friedel-Crafts acylation process using Eaton’s reagent under solvent-free conditions has been reported for analogous fused thiazole-triazole systems, achieving yields of 90–96% . Key variables include temperature control (80–120°C), reagent stoichiometry (1:1.2 molar ratio for nucleophilic substitution), and purification via recrystallization from DMF/acetic acid mixtures . Thin-layer chromatography (TLC) with UV detection is critical for monitoring intermediate steps .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the isoindoline-1,3-dione and thiazolo-triazole moieties. Compare H-NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.2 ppm) with analogous compounds . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolve molecular formula and stereoelectronic effects. Computational methods like density functional theory (DFT) predict frontier molecular orbitals to correlate with reactivity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Antimicrobial activity can be tested via broth microdilution (MIC values). Use fluorescence-based assays to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for cyclization or electrophilic substitution. ICReDD’s reaction path search methods combine DFT and information science to prioritize high-yield pathways. For example, simulate the thiazole-triazole fusion step using transition-state modeling to identify catalytic bottlenecks .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assay conditions (e.g., cell line authenticity, solvent controls). For inconsistent IC values, conduct dose-response curves with triplicate measurements. Use meta-analysis tools to compare structural analogs (e.g., halogen-substituted derivatives) and isolate substituent effects . Confocal microscopy can clarify subcellular localization discrepancies .
Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?
- Methodological Answer : Apply a central composite design (CCD) to assess factors like temperature, catalyst loading, and solvent polarity. For example, a 3 factorial design with ANOVA analysis identified optimal conditions for similar triazole syntheses: 110°C, 10 mol% p-toluenesulfonic acid, and toluene as solvent, achieving 94% yield . Response surface methodology (RSM) minimizes byproduct formation .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like tubulin or kinase domains. Compare binding affinities (∆G values) with co-crystallized ligands (e.g., paclitaxel for tubulin). Surface plasmon resonance (SPR) quantifies kinetic parameters (k, k) for protein-ligand interactions .
Q. How do modifications to the phenylthiazolo-triazole core alter photophysical properties?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the phenyl ring and measure absorbance/emission shifts via UV-Vis and fluorescence spectroscopy. Time-dependent DFT (TD-DFT) calculates excited-state transitions. For example, fluorinated analogs show a 20 nm bathochromic shift due to enhanced π-conjugation .
Methodological Considerations
- Data Validation : Cross-reference NMR/HRMS data with PubChem entries for analogous structures (e.g., 2-[[5-(2-aminoethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanol) .
- Safety Protocols : Adhere to institutional chemical hygiene plans for handling isoindoline derivatives, including PPE and waste disposal guidelines .
- Ethical Compliance : Strictly use in vitro models per guidelines; in vivo studies require ethical approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
